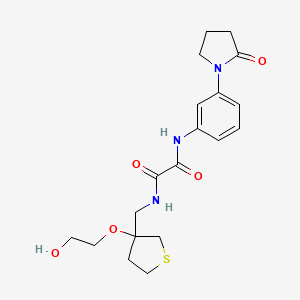
3-((4-ethylphenyl)sulfonyl)-N-(4-fluorobenzyl)-6-methylquinolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Antioxidant Capacity and Reaction Pathways
Research has elucidated the reaction pathways underlying the antioxidant capacity of compounds similar to the queried chemical, specifically in assays like ABTS/PP decolorization. These pathways include the formation of coupling adducts with antioxidants, highlighting the specific reactions that contribute to total antioxidant capacity and the need for further investigation into the specificity and relevance of oxidation products (Ilyasov et al., 2020).
Analytical Methods for Antioxidant Activity
The study of antioxidants has led to the development of critical analytical methods for determining antioxidant activity, encompassing a range of assays that assess the kinetics or equilibrium state of antioxidant reactions. These methods are crucial for analyzing the antioxidant capacity of complex samples, including those that might contain compounds with structures related to the queried chemical (Munteanu & Apetrei, 2021).
Enzymatic Remediation of Organic Pollutants
The enzymatic approach for the remediation or degradation of organic pollutants, including those with structures similar to the queried compound, has attracted significant interest. Certain enzymes, in the presence of redox mediators, have shown enhanced efficiency in degrading recalcitrant compounds found in industrial wastewater, suggesting a promising role for similar chemical structures in environmental remediation efforts (Husain & Husain, 2007).
Neurotoxicity of Organophosphorus Compounds
A critical review focusing on chlorpyrifos, an organophosphorus compound, assessed its neurotoxic potential compared to other organophosphorus compounds. This review underscores the importance of understanding the acute and potential delayed neurotoxic effects of organophosphorus compounds, offering insights that may be relevant to compounds with similar chemical structures or functionalities (Richardson, 1995).
Catalytic Non-Enzymatic Kinetic Resolution
The development of catalytic non-enzymatic procedures for the kinetic resolution of racemic compounds, including those related to the queried chemical, has gained traction in synthetic organic chemistry. These methodologies utilize chiral catalysts for asymmetric reactions, providing high enantioselectivity and yield, demonstrating the versatility of compounds with similar structures in synthetic applications (Pellissier, 2011).
properties
IUPAC Name |
3-(4-ethylphenyl)sulfonyl-N-[(4-fluorophenyl)methyl]-6-methylquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23FN2O2S/c1-3-18-7-11-21(12-8-18)31(29,30)24-16-27-23-13-4-17(2)14-22(23)25(24)28-15-19-5-9-20(26)10-6-19/h4-14,16H,3,15H2,1-2H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNDZOJABAVPFKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2NCC4=CC=C(C=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3,4-dimethylphenyl)-5-(4-methylbenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2858673.png)
![Sodium 4-fluoro-1-isobutyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2858678.png)


![Tert-butyl (1R,3S,4S)-3-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate;hydrochloride](/img/structure/B2858681.png)
![2-[(furan-2-ylmethyl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2858682.png)
![1,3-dimethyl-4-[2-(1H-pyrazol-1-yl)ethyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2858683.png)

![N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2858689.png)

![N-benzyl-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide](/img/structure/B2858693.png)
![3-[7-chloro-2-(2,5-dimethylbenzyl)-1,5-dioxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]-N-isopropylpropanamide](/img/structure/B2858694.png)
![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]ethanediamide](/img/structure/B2858695.png)